molecular formula C18H24N2O B8108448 N-Cyclopropyl-2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide

N-Cyclopropyl-2-(2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acetamide

Cat. No.: B8108448
M. Wt: 284.4 g/mol
InChI Key: UVSSKZDZSYAMGS-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-(2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)acetamide is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2-(2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of an indene derivative with a piperidine moiety, followed by the introduction of a cyclopropyl group and an acetamide functionality. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization and subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors to enhance reaction efficiency and reduce production costs. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-(2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-Cyclopropyl-2-(2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and possible interactions with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-(2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-((S)-1,3-Dihydrospiro[indene-2,4’-piperidin]-1-yl)-2-methylpropane-2-sulfinamide
  • (1S)-1,3-Dihydrospiro[indene-2,4’-piperidin]-1-amine dihydrochloride

Uniqueness

N-Cyclopropyl-2-(2,3-dihydrospiro[indene-1,4’-piperidin]-3-yl)acetamide is unique due to its specific combination of a cyclopropyl group and an acetamide functionality within a spirocyclic framework. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

IUPAC Name

N-cyclopropyl-2-spiro[1,2-dihydroindene-3,4'-piperidine]-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c21-17(20-14-5-6-14)11-13-12-18(7-9-19-10-8-18)16-4-2-1-3-15(13)16/h1-4,13-14,19H,5-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSSKZDZSYAMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2CC3(CCNCC3)C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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